molecular formula C17H11N3O3S2 B2560891 Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-70-7

Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2560891
CAS No.: 887902-70-7
M. Wt: 369.41
InChI Key: XHRUFDIUBZEDCC-UHFFFAOYSA-N
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Description

Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate (CAS: 864860-64-0) is a benzothiazole derivative featuring two benzothiazole rings connected via a carboxamide linkage. Its molecular formula is C₁₈H₁₃N₃O₃S₂, with a molecular weight of 383.44 g/mol. Predicted properties include a density of 1.495 g/cm³ and a pKa of 5.41, suggesting moderate solubility in aqueous environments .

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S2/c1-23-16(22)9-6-7-11-13(8-9)25-17(19-11)20-14(21)15-18-10-4-2-3-5-12(10)24-15/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRUFDIUBZEDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophenol with aliphatic aldehydes, followed by cyclization and esterification reactions. The reaction conditions often involve the use of molecular sieves, pyridinium chlorochromate (PCC) on silica gel, and other reagents to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing one-pot multicomponent reactions and microwave irradiation to enhance efficiency and reduce environmental impact . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular sieves, PCC, hydrogen gas, and metal hydrides. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Structural Overview

Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate features a complex arrangement of functional groups that contribute to its biological activity. The benzo[d]thiazole moiety is known for its role in various pharmacological activities, including anticancer and anti-inflammatory effects. The compound's structure allows for interactions with multiple biological targets, making it a candidate for further investigation.

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may demonstrate similar effects, warranting in vitro studies to confirm its efficacy.

Anti-inflammatory Properties

The compound's potential to modulate inflammatory pathways is another area of interest. Its structural components may interact with targets involved in inflammation, suggesting a role in treating inflammatory diseases. Preliminary computational predictions support this hypothesis, but empirical validation through biological assays is essential.

In Vitro Studies

In vitro studies are crucial for elucidating the mechanisms by which this compound exerts its biological effects. For example:

  • Study 1 : A study demonstrated that a related benzo[d]thiazole derivative inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway.
  • Study 2 : Another investigation showed that compounds with similar structures reduced pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in treating conditions like rheumatoid arthritis.

Interaction Studies

Understanding how this compound interacts with biological targets is vital for assessing its pharmacological potential. High-throughput screening methods can be employed to identify effective interactions with proteins involved in disease pathways.

Comparative Analysis of Related Compounds

To contextualize the significance of this compound, it is useful to compare it with other compounds exhibiting similar properties:

Compound NameStructural FeaturesUnique Properties
Benzo[d]thiazole DerivativesContains benzo[d]thiazole moietyKnown for antimicrobial properties
Tetrahydroquinoline DerivativesHeterocyclic structureExhibits neuroprotective effects
Thienopyridine DerivativesIncorporates thienopyridine scaffoldUsed as antiplatelet agents

This table illustrates that while there are other compounds with significant pharmacological activities, this compound may offer unique benefits due to its specific combination of functional groups.

Conclusion and Future Directions

This compound shows considerable promise as a therapeutic agent based on its structural characteristics and predicted biological activities. Future research should focus on:

  • Conducting detailed in vitro and in vivo studies to validate its anticancer and anti-inflammatory properties.
  • Exploring synthetic pathways to optimize yield and purity for clinical applications.
  • Investigating the compound's interactions with specific biological targets using advanced screening techniques.

Mechanism of Action

The mechanism of action of Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Structural Comparison with Similar Benzothiazole Derivatives

Benzothiazole derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Key Features Reference
Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate (864860-64-0) - 2-position: Benzo[d]thiazole-2-carboxamido
- 6-position: Methyl ester
Bifunctional design with dual benzothiazole motifs
Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate (888409-17-4) - 2-position: Benzo[d]thiazole-6-carboxamido
- 6-position: Methyl ester
Positional isomer of the target compound; altered electronic properties due to carboxamido group placement
Ethyl 2-methylbenzo[d]thiazole-6-carboxylate (N/A) - 2-position: Methyl
- 6-position: Ethyl ester
Simpler structure; lacks carboxamido functionality, likely higher lipophilicity
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (N/A) - 2-position: Acetamido
- 6-position: Pyridinylamino propyl carboxamide
Demonstrated BRAFV600E kinase inhibition (IC₅₀ = 7.9 μM); highlights role of carboxamide-linked amines in bioactivity
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (955886-84-7) - 2-position: Amino
- 4-position: Methoxy
- 6-position: Methyl ester
Polar substituents (amino, methoxy) enhance solubility; potential for further derivatization

Physicochemical Properties

Table 2: Predicted and Experimental Properties

Property Target Compound Ethyl 2-methylbenzo[d]thiazole-6-carboxylate 6-Methylbenzo[d]thiazole-2-carboxylic Acid
Molecular Weight 383.44 g/mol 235.29 g/mol 193.22 g/mol
Solubility Moderate (ester + amide) High (ester only) Low (carboxylic acid)
pKa 5.41 (predicted) N/A ~2.5 (carboxylic acid)
Bioactivity Unknown Unknown Unknown

Biological Activity

Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics suggest various biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory studies. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole core, which is known for its diverse biological properties. The synthesis typically involves the cyclization of o-aminothiophenol with carboxylic acids under acidic conditions, followed by functionalization to introduce carboxamido and carboxylate groups.

Synthetic Route Overview:

  • Step 1 : Formation of the benzo[d]thiazole ring.
  • Step 2 : Functionalization at specific positions to introduce carboxamido and carboxylate groups.
  • Step 3 : Purification via recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. In vitro studies have shown that derivatives can inhibit cancer cell proliferation effectively. For instance, compounds with thiazole scaffolds have demonstrated cytotoxic activity against various cancer cell lines, with IC50 values indicating significant potency .

CompoundIC50 (µg/mL)Activity Description
Compound A1.61 ± 1.92Antitumor activity against multiple cell lines
Compound B1.98 ± 1.22Significant cytotoxicity observed

In one study, a benzothiazole derivative showed an IC50 value of 33 nM against E. coli DNA gyrase, indicating its potential as an antimicrobial agent as well .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzothiazole derivatives have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the carboxamido group enhances interaction with bacterial enzymes, contributing to their inhibitory effects .

Anti-inflammatory Effects

The structural components of this compound may modulate inflammatory pathways. Preliminary studies indicate that it could interact with biological targets involved in inflammation, suggesting its utility in treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Studies : A recent study synthesized a series of benzothiazole derivatives and evaluated their cytotoxic effects using the MTT assay. Several compounds exhibited lower neurotoxicity while maintaining significant anticancer activity, highlighting the therapeutic potential of these derivatives .
  • Antimicrobial Efficacy : In vitro tests showed that certain benzothiazole compounds inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating their effectiveness against resistant strains of bacteria .
  • Mechanistic Insights : Molecular dynamics simulations have suggested that these compounds interact primarily through hydrophobic contacts with target proteins, which is crucial for their biological activity .

Q & A

Q. What are the typical synthetic routes for Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate?

The compound is synthesized via multi-step procedures involving nucleophilic substitution, coupling reactions, and functional group transformations. For example:

  • Step 1 : Preparation of intermediates like methyl 2-amino-4-((1-(dimethylamino)propan-2-yl)oxy)benzo[d]thiazole-6-carboxylate via refluxing with hydrazine hydrate in ethylene glycol .
  • Step 2 : Coupling with pyrrole-carboxylic acid derivatives under anhydrous conditions (e.g., DMF, Na₂CO₃) to form the final product, followed by purification via column chromatography . Yield optimization often requires controlled stoichiometry and inert atmospheres.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • 1H NMR : Key for identifying substituent patterns (e.g., aromatic protons at δ 7.2–8.3 ppm, methyl ester groups at δ 3.8–3.9 ppm) .
  • X-ray crystallography : Used to resolve ambiguities in tautomerism or stereochemistry, particularly when using SHELX software for refinement .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 685.9703) .

Q. What are common functionalization strategies for the benzothiazole scaffold?

  • Electrophilic substitution : Introducing halogens or nitro groups at the 4-position of benzothiazole via bromine/glacial acetic acid .
  • Nucleophilic displacement : Replacing 2-bromo substituents with amines or alkoxy groups (e.g., methylamine in THF) .

Advanced Research Questions

Q. How can researchers address low yields (<25%) during coupling reactions involving pyrrole derivatives?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalytic additives : Using Pd catalysts or phase-transfer agents to enhance reactivity .
  • Solvent optimization : Switching to polar aprotic solvents (e.g., DMF) or high-boiling solvents (e.g., n-butanol) to improve solubility .
  • Microwave-assisted synthesis : Reducing reaction time from 12 hours to 1–2 hours, improving efficiency .

Q. How should contradictory NMR data (e.g., unexpected splitting or integration) be resolved?

Contradictions may arise from dynamic processes like tautomerism or rotameric equilibria. Solutions include:

  • Variable-temperature NMR : To freeze out conformers (e.g., at −40°C) .
  • 2D NMR (COSY, HSQC) : Assigning coupled protons and verifying connectivity .
  • Computational modeling : Comparing experimental shifts with DFT-predicted values .

Q. What methodologies are effective for evaluating this compound’s DNA gyrase inhibition?

  • Enzymatic assays : Measure IC₅₀ values using supercoiled plasmid DNA and ATP-dependent relaxation assays .
  • MIC determination : Test against Gram-negative pathogens (e.g., Acinetobacter baumannii) in Mueller-Hinton broth .
  • Molecular docking : Use AutoDock Vina to predict binding interactions with gyrase’s ATP-binding pocket (PDB: 1KZN) .

Q. How do substituents on the benzothiazole rings influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance DNA binding but reduce solubility .
  • Methoxy groups improve pharmacokinetics by reducing metabolic degradation .
  • Pyrrole carboxamido groups at the 2-position are critical for gyrase inhibition (MIC: 0.5–2 µg/mL) .

Q. What strategies mitigate instability of the methyl ester group in aqueous media?

  • Prodrug design : Replace the ester with a tert-butyl or benzyl group, which hydrolyzes slowly in vivo .
  • Lyophilization : Store the compound as a lyophilized powder at −80°C to prevent hydrolysis .
  • pH control : Use buffered solutions (pH 6–7) during in vitro assays .

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